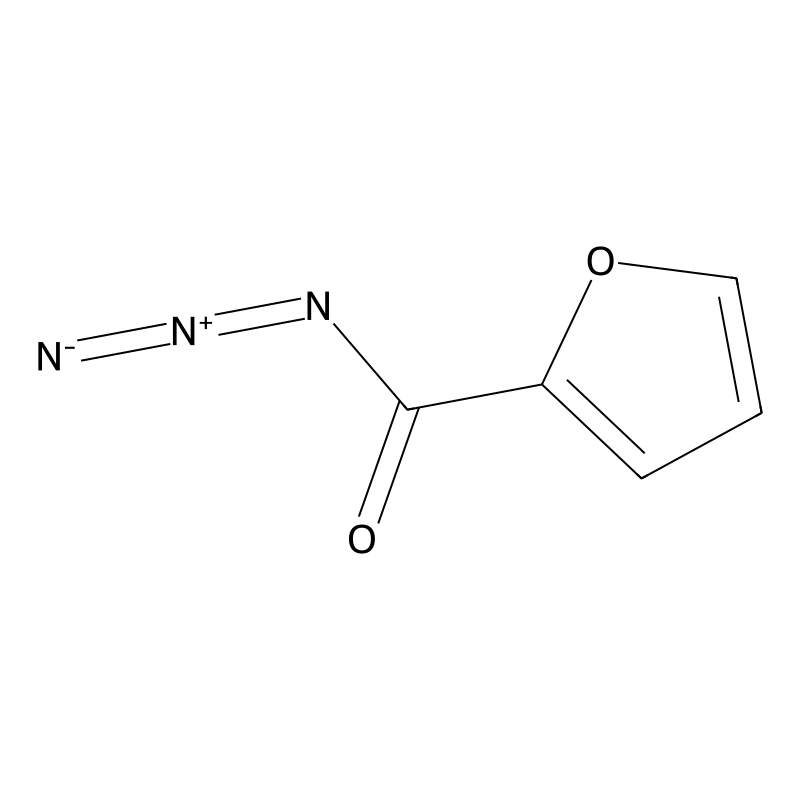

Furan-2-carbonyl azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Curtius Rearrangement: FCA can undergo the Curtius rearrangement, a thermal reaction that converts it into furan-2-isocyanate. This isocyanate can be further utilized in the synthesis of various heterocyclic compounds, including five-membered rings like imidazoles and pyrimidines [].

Material Science:

- Polymers: Studies suggest FCA can be incorporated into polymer chains through click chemistry, potentially leading to the development of novel functional polymers with unique properties like improved thermal stability or specific binding capabilities [].

Chemical Analysis:

Furan-2-carbonyl azide is a nitrogen-containing organic compound with the molecular formula CHNO. It is characterized by the presence of a furan ring, which is a five-membered aromatic heterocycle containing oxygen, and an azide functional group. The compound appears as a white solid and has garnered interest due to its potential applications in organic synthesis and medicinal chemistry.

As a relatively new research area, the mechanism of action of FCA is not yet established.

- Curtius Rearrangement: Upon heating, furan-2-carbonyl azide undergoes Curtius rearrangement to yield furanyl isocyanate. This reaction can be facilitated in solvents such as benzene or toluene, leading to the formation of 2-amido substituted furans when treated with Grignard reagents or cyanocuprates .

- Thermolysis: The compound can be thermolyzed to generate reactive intermediates that further react with alcohols or amines to form carbamates or amides, respectively .

Furan-2-carbonyl azide can be synthesized through several methods:

- From Furoic Acid:Example reaction:text

Furoic Acid + Thionyl Chloride → Furan-2-Carbonyl ChlorideFuran-2-Carbonyl Chloride + Sodium Azide → Furan-2-Carbonyl Azide - Direct Chlorination: Furoic acid can also be chlorinated directly under controlled conditions to yield the azide .

Furan-2-carbonyl azide has several applications:

- Synthesis of Amido Compounds: It serves as a precursor for synthesizing 2-amido substituted furans, which are valuable intermediates in organic synthesis .

- Material Science: Its derivatives are relevant in the development of high-performance polymers and materials due to their thermal stability and mechanical properties .

Research on the interactions of furan-2-carbonyl azide primarily focuses on its reactivity with various nucleophiles. The generated furanyl isocyanate from Curtius rearrangement can react with nucleophiles such as Grignard reagents or amines, leading to the formation of diverse chemical entities that may have applications in drug development and materials science .

Furan-2-carbonyl azide shares structural similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Furoic Acid | Carboxylic Acid | Precursor for furan derivatives |

| Furan-2-carboxylic Acid Chloride | Acid Chloride | Intermediate for azide synthesis |

| Thiophene-2-carbonyl Azide | Thiophene Derivative | Similar reactivity patterns |

| Selenophene-2-carbonyl Azide | Selenophene Derivative | Related in terms of reactivity |

Furan-2-carbonyl azide is unique due to its specific arrangement of functional groups that facilitate its use in Curtius rearrangements and its role as an intermediate in synthesizing complex organic molecules.